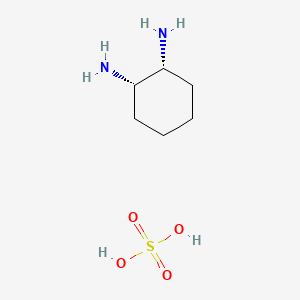
3-Ethylcarbazole
Overview
Description
2-ethyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. Carbazole and its derivatives have been extensively studied for their versatility in functionalization and unique optical properties .
Mechanism of Action
Target of Action
The primary target of 3-ethyl-9H-carbazole, also known as 3-Ethylcarbazole, is the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers . In the context of melanoma, up to 84% of human melanomas harbor wild-type p53, making it an ideal target for melanoma therapy .
Mode of Action
This compound interacts with its target, the p53 pathway, by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to the reactivation of the p53 pathway . Importantly, the knockdown or deletion of p53 in these cells counteracts the apoptosis and senescence induced by this compound .
Biochemical Pathways
The activation of the p53 signaling pathway is a notable biochemical pathway affected by this compound . This compound also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) . The treatment with either a p38-MAPK or a JNK inhibitor rescues the cell growth inhibition elicited by this compound .
Pharmacokinetics
The compound’s strong inhibitory activity against the growth of braf-mutated and braf-wild-type melanoma cells suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the induction of apoptosis and senescence in melanoma cells through the activation of the p53 pathway . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes .
Biochemical Analysis
Biochemical Properties
3-Ethyl-9H-Carbazole has been found to interact with various biomolecules. For instance, it has been shown to have a strong inhibitory activity against the growth of certain types of melanoma cells . This interaction involves the upregulation of caspase activities, which are enzymes involved in the process of programmed cell death or apoptosis .
Cellular Effects
The effects of 3-Ethyl-9H-Carbazole on cells are quite significant. It has been found to inhibit the growth of melanoma cells by increasing cell apoptosis . This compound also influences cell function by affecting cell signaling pathways, specifically the p53 signaling pathway .
Molecular Mechanism
At the molecular level, 3-Ethyl-9H-Carbazole exerts its effects through various mechanisms. It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This leads to the activation of the p53 pathway, which plays a crucial role in controlling cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 3-Ethyl-9H-Carbazole over time in laboratory settings have been observed in various studies. For instance, it has been found to suppress melanoma growth by enhancing cell apoptosis and reducing cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-9H-carbazole typically involves the alkylation of carbazole. One common method is the Friedel-Crafts alkylation, where carbazole reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 2-ethyl-9H-carbazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-9-carboxylic acid.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid.
Reduction: Dihydrocarbazole derivatives.
Substitution: Halogenated carbazole, nitrocarbazole, and other substituted derivatives.
Scientific Research Applications
2-ethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
9H-carbazole: The parent compound with similar optoelectronic properties.
3,6-dibromo-9H-carbazole: A halogenated derivative with enhanced reactivity.
N-ethylcarbazole: Another alkylated derivative with different electronic properties.
Uniqueness
2-ethyl-9H-carbazole is unique due to its specific alkylation at the 2-position, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in optoelectronics and materials science .
Properties
IUPAC Name |
2-ethyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-10-7-8-12-11-5-3-4-6-13(11)15-14(12)9-10/h3-9,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJHZTUKWUPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971383 | |
| Record name | 2-Ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-49-5 | |
| Record name | 3-Ethylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)

![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)
![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)



